molecular formula C19H14Cl2N4O B2908394 (E)-3-(2,4-dichlorophenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285535-61-6

(E)-3-(2,4-dichlorophenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2908394
CAS No.: 1285535-61-6
M. Wt: 385.25
InChI Key: KVUSAUWSXVXHCE-CXHGCJEXSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the carbohydrazide group. The dichlorophenyl and phenylallylidene groups are likely to contribute to the overall stability and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The carbohydrazide group could potentially be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. Generally, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for various uses, such as in the development of new pharmaceuticals or materials, based on its chemical structure .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O/c20-14-8-9-15(16(21)11-14)17-12-18(24-23-17)19(26)25-22-10-4-7-13-5-2-1-3-6-13/h1-12H,(H,23,24)(H,25,26)/b7-4+,22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUSAUWSXVXHCE-CXHGCJEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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